5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O2/c1-3-16-12-8-13(20-9(2)19-12)17-6-7-18-14(21)10-4-5-11(15)22-10/h4-5,8H,3,6-7H2,1-2H3,(H,18,21)(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHCKPJAMJLGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves a multistep reaction Initially, the furan ring is brominated to introduce the bromine substituent
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions, including specific solvents, catalysts, and temperature control, to ensure high yield and purity. Process optimization and cost-effective production methods are critical for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : Conversion of functional groups to their oxidized forms.
Reduction: : Reduction of specific moieties within the molecule.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: : Halogens (Br₂, Cl₂), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has diverse applications in scientific research, including:
Chemistry: : Utilized as a reagent in organic synthesis to develop new compounds with potential biological activity.
Biology: : Studied for its interactions with biological macromolecules, aiding in the understanding of biochemical pathways.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through its binding affinity and the subsequent biochemical changes it induces.
Comparison with Similar Compounds
Compound 6e (5-Bromo-N-methylindole-2-carboxamide)
- Structure : Indole-2-carboxamide with a 5-bromo substituent, cyclopropyl group, and oxadiazole ring.
- Key Differences : Replaces the furan ring with an indole system and introduces a rigid cyclopropyl-oxadiazole unit.
- Implications: The indole core may enhance aromatic stacking, while the oxadiazole could improve metabolic stability compared to the target compound’s pyrimidine-ethylamino group.
AZ257 (1,4-Dihydropyridine Derivative)
- Structure: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
- Key Differences : Incorporates a dihydropyridine ring and a thioether-linked bromophenyl group. The furyl substituent is shared with the target compound.
- Implications : The dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound.
Sulfonamide-Pyrimidine Hybrid
- Structure : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide.
- Key Differences: Substitutes the ethylamino linker with a sulfanyl group and introduces a benzenesulfonamide moiety.
- Implications : The sulfonamide group may enhance solubility but reduce membrane permeability relative to the carboxamide in the target compound.
Pyrido[2,3-d]pyrimidinone-Linked Carboxamide
- Structure : 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide.
- Key Differences: Features a fused pyrido-pyrimidinone system instead of a simple pyrimidine.
Pyrazolo[3,4-d]pyrimidinone Derivative
- Structure : 5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide.
- Key Differences: Utilizes a pyrazolo-pyrimidinone core and a 3-methylbenzyl substituent.
- Implications: The benzyl group adds lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s ethylamino linker.
Key Findings and Implications
Bromo Substituent : Common across analogs (e.g., AZ257, Compound 6e), bromine likely enhances binding via halogen interactions .
Heterocyclic Diversity : Pyrimidine (target), indole (Compound 6e), and dihydropyridine (AZ257) cores dictate target selectivity and pharmacological profiles.
Linker Flexibility: The target compound’s ethylamino linker offers conformational adaptability, contrasting with rigid systems like pyrido-pyrimidinones .
Solubility vs. Permeability : Sulfonamide groups (e.g., ) may improve solubility, whereas lipophilic substituents (e.g., ) enhance membrane penetration.
Biological Activity
5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure, including a furan ring, a pyrimidine moiety, and an ethylamino group. Its molecular formula is , and it has been characterized using various analytical techniques such as NMR and mass spectrometry.
Anticancer Properties
Research has indicated that 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression. For instance, it has shown promising results as an inhibitor of protein kinases involved in cell signaling pathways that regulate cell growth and survival . This inhibition may contribute to its anticancer effects by disrupting the signaling cascades that promote tumor growth.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Preclinical models have shown that it can reduce inflammation markers in conditions such as rheumatoid arthritis. The proposed mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune cell activity .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study also reported significant changes in cell cycle distribution, suggesting G1 phase arrest as a potential mechanism .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | G1 Phase Arrest |
| A549 | 20 | Apoptosis Induction |
Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was administered to mice with induced paw edema. Results showed a reduction in paw swelling by 40% compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of TNF-alpha, supporting its role as an anti-inflammatory agent .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has favorable absorption characteristics with moderate bioavailability. Further studies are needed to optimize its pharmacological profile for clinical applications.
Toxicity Profile
Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity levels in animal models. However, long-term studies are necessary to fully understand its safety profile before advancing to clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
